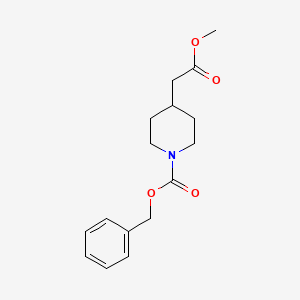

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been used as reactants for the synthesis of pim-1 inhibitors and selective gpr119 agonists for type ii diabetes .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

Similar compounds have been used in α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Result of Action

Similar compounds have been used in the synthesis of novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Activité Biologique

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H19NO3 and a molecular weight of approximately 277.32 g/mol. Its structure features a piperidine ring with a benzyl substituent and an ethoxycarbonyl moiety, contributing to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways, although the exact mechanisms remain under investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar studies have indicated antifungal properties, although specific efficacy data against various fungal strains are still being compiled .

- CNS Effects : The compound is also being investigated for its effects on the central nervous system (CNS), with implications for neuroprotective applications .

Study on Antimicrobial Properties

A comprehensive study examined the antimicrobial effects of this compound alongside other related compounds. The results indicated that modifications in the piperidine ring significantly impacted antibacterial activity, with certain substitutions enhancing efficacy against E. coli and S. aureus .

Neuroprotective Potential

In another study focusing on neuroprotection, researchers utilized molecular docking techniques to assess the compound's ability to inhibit acetylcholinesterase (AChE). The findings suggested that this compound could serve as a lead compound for developing treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C15H19NO3 | Antimicrobial, neuroprotective potential |

| N-Boc-4-piperidineacetaldehyde | C12H17NO2 | Related structure with differing biological activity |

| tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate | C14H21NO3 | Similar structural features but distinct activity profile |

Propriétés

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZCKUIDFAVCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654368 |

Source

|

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-53-8 |

Source

|

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.